Absolute Configuration Identity: (R)- vs. (S)-Enantiomer CAS Registry and Stereochemical Assignment
The target compound bears the (R) absolute configuration at the C-1 chiral center, as confirmed by its IUPAC name (1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride and its distinct CAS registry number 911372-77-5. Its enantiomer, the (S)-configured compound, is registered under CAS 911372-79-7 . The racemic mixture is separately cataloged under CAS 39226-88-5 . This distinct CAS registration across the three stereochemical forms reflects their status as chemically and biologically non-equivalent entities. For the structurally analogous 7-fluoro tetrahydronaphthalenic acetamide series, absolute configuration was unequivocally assigned by X-ray crystallography, with the (-)-(S) enantiomer displaying preferential melatonin receptor binding [1].
| Evidence Dimension | CAS registry identity and absolute stereochemistry |
|---|---|
| Target Compound Data | CAS 911372-77-5; (R) configuration at C-1; IUPAC: (1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
| Comparator Or Baseline | CAS 911372-79-7 [(S)-enantiomer hydrochloride]; CAS 39226-88-5 [racemic hydrochloride] |
| Quantified Difference | Three distinct CAS numbers representing three stereochemically non-identical entities; X-ray crystallography on the 7-fluoro analog confirms divergent absolute configurations of resolved enantiomers |
| Conditions | CAS registry assignment; IUPAC nomenclature; X-ray crystallography on structural analog [Lipka-Belloli et al., 2001] |
Why This Matters
Procurement of the correct CAS number ensures stereochemical integrity of the starting material, which directly determines the stereochemical outcome and receptor binding profile of downstream melatoninergic ligands.
- [1] Lipka-Belloli, E., Guelzim, A., Yous, S., Lefebvre, J., Descamps-François, C., Capet, F., & Vaccher, C. (2001). Melatonin receptor agents: Synthesis, resolution by HPLC on polysaccharides chiral stationary phases, absolute configuration, and pharmacology of the enantiomers. Chirality, 13(4), 199–206. View Source
